molecular formula C23H16Cl2N2O3S B284936 N-(3-(2,5-dichloroanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide

N-(3-(2,5-dichloroanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide

Cat. No.: B284936
M. Wt: 471.4 g/mol
InChI Key: CSPUQCZFJXWDCF-OOAXWGSJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(2,5-dichloroanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide, commonly known as DAS, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DAS is a member of the sulfonylurea family of compounds and has been found to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.

Scientific Research Applications

DAS has been extensively studied for its potential applications in various fields. Its antitumor activity has been the subject of numerous studies, with promising results in preclinical models. DAS has been found to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been found to induce apoptosis (programmed cell death) in cancer cells, which is an important mechanism for the treatment of cancer.
In addition to its antitumor activity, DAS has also been found to possess anti-inflammatory and antiviral properties. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. DAS has also been found to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus.

Mechanism of Action

The mechanism of action of DAS is not fully understood, but it is believed to involve multiple pathways. DAS has been found to inhibit the activity of several enzymes, including topoisomerase II and Hsp90, which are involved in DNA replication and protein folding, respectively. DAS has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
DAS has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in the programmed cell death pathway. DAS has also been found to inhibit the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases, including cancer and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

DAS has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. DAS has also been found to have low toxicity in vitro and in vivo. However, there are also limitations to using DAS in lab experiments. Its solubility in water is limited, which can make it difficult to work with in aqueous solutions. In addition, DAS has been found to be unstable in acidic conditions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of DAS. One area of research is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammatory diseases, and viral infections. Another area of research is to study the mechanism of action of DAS in more detail, in order to identify potential targets for drug development. Additionally, there is a need for further studies to optimize the synthesis of DAS and to improve its solubility and stability in aqueous solutions. Overall, the potential applications of DAS in various fields make it an important compound for further study.
Conclusion:
In conclusion, N-(3-(2,5-dichloroanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide, or DAS, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its antitumor, anti-inflammatory, and antiviral properties make it an important compound for further study. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for DAS have been discussed in this paper. Further studies on DAS are needed to fully understand its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of DAS involves the reaction of 2,5-dichloroaniline with 1,4-naphthoquinone in the presence of a base to yield the corresponding imine intermediate. The imine is then reacted with 4-methylbenzenesulfonyl chloride to yield DAS. The overall synthesis of DAS is shown in Figure 1.

Properties

Molecular Formula

C23H16Cl2N2O3S

Molecular Weight

471.4 g/mol

IUPAC Name

(NZ)-N-[3-(2,5-dichloroanilino)-4-oxonaphthalen-1-ylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C23H16Cl2N2O3S/c1-14-6-9-16(10-7-14)31(29,30)27-20-13-22(23(28)18-5-3-2-4-17(18)20)26-21-12-15(24)8-11-19(21)25/h2-13,26H,1H3/b27-20-

InChI Key

CSPUQCZFJXWDCF-OOAXWGSJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=C(C=CC(=C4)Cl)Cl

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=C(C=CC(=C4)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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